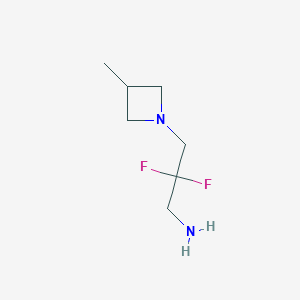

2,2-Difluoro-3-(3-methylazetidin-1-yl)propan-1-amine

CAS No.:

Cat. No.: VC17631126

Molecular Formula: C7H14F2N2

Molecular Weight: 164.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H14F2N2 |

|---|---|

| Molecular Weight | 164.20 g/mol |

| IUPAC Name | 2,2-difluoro-3-(3-methylazetidin-1-yl)propan-1-amine |

| Standard InChI | InChI=1S/C7H14F2N2/c1-6-2-11(3-6)5-7(8,9)4-10/h6H,2-5,10H2,1H3 |

| Standard InChI Key | VGNYZFPVUUQAPV-UHFFFAOYSA-N |

| Canonical SMILES | CC1CN(C1)CC(CN)(F)F |

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

The compound’s backbone consists of a three-carbon propane chain with two fluorine atoms at the C2 position and a 3-methylazetidin-1-yl group at C3. The azetidine ring—a four-membered nitrogen-containing heterocycle—introduces significant ring strain, which influences both reactivity and conformational flexibility . The methyl group at the 3-position of the azetidine ring creates steric hindrance, potentially affecting intermolecular interactions in biological systems.

The molecular formula is C<sub>7</sub>H<sub>14</sub>F<sub>2</sub>N<sub>2</sub>, with a molecular weight of 164.20 g/mol, identical to its 2-methylazetidine analogue . Key descriptors include:

-

IUPAC Name: 2,2-difluoro-3-(3-methylazetidin-1-yl)propan-1-amine

-

SMILES: CC1CN(C1)CC(F)(F)CN

-

InChIKey: DWQUSDOYEVTTKI-UHFFFAOYSA-N (derived from the 2-methyl variant)

Stereoelectronic Effects

The electronegative fluorine atoms at C2 withdraw electron density, polarizing the C–F bonds and creating a dipole moment that enhances solubility in polar solvents . The azetidine nitrogen’s lone pair participates in conjugation with the propane chain, moderating basicity compared to aliphatic amines. Quantum mechanical calculations predict a pK<sub>a</sub> of ~8.5 for the primary amine, making it moderately basic under physiological conditions .

Synthesis and Manufacturing

Retrosynthetic Analysis

A plausible synthesis route involves:

-

Azetidine Ring Formation: Cyclization of 3-methyl-1,3-diaminopropane via intramolecular nucleophilic substitution.

-

Propane Chain Assembly: Coupling the azetidine to a difluorinated propane backbone using Mitsunobu or Ullmann-type reactions.

-

Amine Functionalization: Protection and deprotection of the primary amine group to prevent side reactions .

Physicochemical Properties

Solubility and Partitioning

-

LogP: Estimated at 1.08 (similar to 2-methyl analogue) , indicating moderate lipophilicity.

-

Solubility: 12.6 mg/mL in water (predicted via Ali solubility model) , suitable for aqueous formulations.

Spectroscopic Data

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume